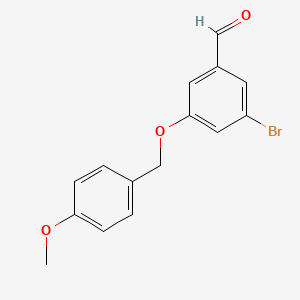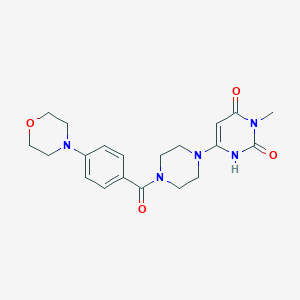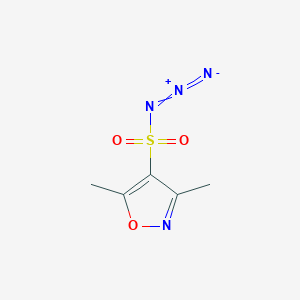
N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with fluorophenyl and fluorophenethyl groups. Oxalamides are a class of organic compounds containing a functional group with the general structure R-C(O)-NH-C(O)-R’. The fluorophenyl and fluorophenethyl groups suggest that the compound may have interesting chemical properties due to the presence of fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the two phenyl groups providing a degree of aromaticity. The fluorine atoms on the phenyl rings would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
As an oxalamide, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of fluorine could also lead to interesting reactivity under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could influence its polarity, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthetic Methodologies
N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide and related compounds are synthesized through innovative methodologies that provide access to a wide range of oxalamides and anthranilic acid derivatives. A novel synthetic approach developed by Mamedov et al. (2016) utilizes the classical Meinwald rearrangement and a new rearrangement sequence from 3-(2-nitroaryl)oxirane-2-carboxamides, yielding high-purity N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is operationally simple and high yielding, offering a new formula for these compounds with significant potential in various scientific applications (Mamedov et al., 2016).
Supramolecular Assemblies
Supramolecular assemblies involving N,N′-diaryloxalamides demonstrate the significance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects. Piotrkowska et al. (2007) explored the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, leading to molecular complexes characterized by X-ray crystallography. These assemblies exhibit unique polymeric tapes and flat trimers facilitated by intermolecular hydrogen bonds, showcasing the structural control attainable through these interactions (Piotrkowska et al., 2007).
Catalytic Applications
The catalytic applications of oxalamides have been explored, with a focus on enhancing coupling reactions. Chen et al. (2023) identified N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a highly effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This research demonstrates the potential of oxalamides in facilitating diverse internal alkyne formations through efficient and low-temperature catalytic processes (Chen et al., 2023).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXSSVXNSJJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)
![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)
![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)


![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)
![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)
![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)


![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)